3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
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Overview
Description
3-[3-[[(2-hydroxy-1-oxo-2,2-diphenylethyl)hydrazinylidene]methyl]-2,5-dimethyl-1-pyrrolyl]benzoic acid is a diarylmethane.
Scientific Research Applications
Anti-inflammatory Properties : Chen, J. J. et al. (2008) discovered potent anti-inflammatory properties in certain benzoic acid derivatives, which are structurally related to the compound . These derivatives demonstrated significant inhibition of superoxide anion generation and elastase release by human neutrophils (Chen, J. J. et al., 2008).
Synthesis and Structural Analysis : Garkusha-Bozhko, V. S. et al. (1976) explored the reactions of phenacylides, related to the compound of interest, with nucleophiles, providing insights into the synthesis and structural characteristics of such compounds (Garkusha-Bozhko, V. S. et al., 1976).
Synthesis of Iminofurans : Komarova, O. et al. (2011) worked on the synthesis and structure of derivatives which are structurally similar to the compound . These derivatives can be used as initial compounds for synthesizing 3-hydrazono-3H-furan-2-ones (Komarova, O. et al., 2011).
Antimicrobial and Molluscicidal Activity : Orjala, J. et al. (1993) isolated prenylated benzoic acid derivatives from plant leaves, finding significant antibacterial and molluscicidal activities in some compounds, which indicates potential biological applications for similar compounds (Orjala, J. et al., 1993).
Synthesis and Biological Activity : Patel, H. S. et al. (2010) synthesized compounds related to the target compound and evaluated their antibacterial and antifungal activities, indicating a potential for medical application (Patel, H. S. et al., 2010).
Antioxidant Ability : Ali, K. (2015) synthesized derivatives that were tested for antioxidant properties, showing significant free-radical scavenging ability (Ali, K., 2015).
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H25N3O4/c1-19-16-22(20(2)31(19)25-15-9-10-21(17-25)26(32)33)18-29-30-27(34)28(35,23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,35H,1-2H3,(H,30,34)(H,32,33)/b29-18+ |
InChI Key |
HAULLHNCCZHJRI-RDRPBHBLSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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